molecular formula C22H22ClFN2O3S B2828906 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892756-08-0

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2828906
CAS No.: 892756-08-0
M. Wt: 448.94
InChI Key: HYSFLALFLSRXMX-UHFFFAOYSA-N
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Description

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as a chlorophenylsulfonyl group, a fluorine atom, a methyl group, and a methylpiperidinyl group. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the sulfonyl group: The chlorophenylsulfonyl group can be introduced via sulfonylation reactions using chlorosulfonic acid or sulfonyl chlorides.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Alkylation: The methyl and methylpiperidinyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield deoxygenated or demethylated derivatives.

Scientific Research Applications

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((3-chlorophenyl)sulfonyl)-6-fluoroquinoline: Lacks the methyl and methylpiperidinyl groups.

    6-fluoro-1-methylquinoline: Lacks the chlorophenylsulfonyl and methylpiperidinyl groups.

    3-((3-chlorophenyl)sulfonyl)-1-methylquinoline: Lacks the fluorine and methylpiperidinyl groups.

Uniqueness

The uniqueness of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O3S/c1-14-5-4-8-26(12-14)20-11-19-17(10-18(20)24)22(27)21(13-25(19)2)30(28,29)16-7-3-6-15(23)9-16/h3,6-7,9-11,13-14H,4-5,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSFLALFLSRXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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